4-(Piperazin-1-yl)benzo[d]isoxazole hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Piperazin-1-yl)benzo[d]isoxazole hydrochloride is a heterocyclic compound that belongs to the isoxazole family. Isoxazoles are five-membered rings containing one oxygen and one nitrogen atom at adjacent positions. This compound is of significant interest due to its diverse biological activities and potential therapeutic applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Piperazin-1-yl)benzo[d]isoxazole hydrochloride typically involves the cyclization of propargylic N-hydroxycarbamates and N-alkoxycarbonyl amino ethers via a platinum-carbene intermediate . Another method involves the reaction of hydroximinoyl chlorides with iodinated terminal alkynes . These reactions are usually carried out under controlled temperature conditions, often involving a water bath at 55-60°C .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through techniques such as NMR, HPLC, LC-MS, and UPLC .
Analyse Chemischer Reaktionen
Types of Reactions
4-(Piperazin-1-yl)benzo[d]isoxazole hydrochloride undergoes various chemical reactions, including:
Reduction: This reaction involves the removal of oxygen atoms or the addition of hydrogen atoms.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include hydroximinoyl chlorides, iodinated terminal alkynes, and propargylic N-hydroxycarbamates . The reactions are often carried out under controlled temperature and pressure conditions to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions include various substituted isoxazole derivatives, which exhibit different biological activities depending on the nature of the substituents .
Wissenschaftliche Forschungsanwendungen
4-(Piperazin-1-yl)benzo[d]isoxazole hydrochloride has a wide range of scientific research applications, including:
Wirkmechanismus
The mechanism of action of 4-(Piperazin-1-yl)benzo[d]isoxazole hydrochloride involves its interaction with specific molecular targets and pathways. For example, some derivatives of this compound exhibit significant efficacy for 5-HT2A and D2 receptors, which are associated with antipsychotic effects . The exact molecular targets and pathways can vary depending on the specific derivative and its intended application.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-Fluoro-3-(4-piperidinyl)benzisoxazole: This compound is similar in structure and exhibits similar biological activities.
1-Piperidinecarboxaldehyde, 4-(6-fluoro-1,2-benzisoxazol-3-yl): Another similar compound with comparable properties.
Uniqueness
4-(Piperazin-1-yl)benzo[d]isoxazole hydrochloride is unique due to its specific substitution pattern on the isoxazole ring, which imparts distinct biological activities and therapeutic potential . Its versatility in undergoing various chemical reactions and its wide range of applications in scientific research further highlight its uniqueness.
Eigenschaften
Molekularformel |
C11H14ClN3O |
---|---|
Molekulargewicht |
239.70 g/mol |
IUPAC-Name |
4-piperazin-1-yl-1,2-benzoxazole;hydrochloride |
InChI |
InChI=1S/C11H13N3O.ClH/c1-2-10(14-6-4-12-5-7-14)9-8-13-15-11(9)3-1;/h1-3,8,12H,4-7H2;1H |
InChI-Schlüssel |
HVCOKFINGYLBPO-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CCN1)C2=C3C=NOC3=CC=C2.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.